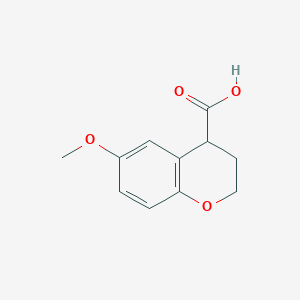

6-Methoxychroman-4-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-3,4-dihydro-2H-chromene-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-14-7-2-3-10-9(6-7)8(11(12)13)4-5-15-10/h2-3,6,8H,4-5H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJPHXXMOQFVTFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OCCC2C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Chroman Ring Systems in Chemical and Biological Research

The chroman scaffold, a heterocyclic motif consisting of a fused benzene (B151609) ring and a dihydropyran ring, is a cornerstone in the architecture of a vast number of naturally occurring and synthetic molecules. researchgate.netnih.gov This structural framework is not merely a chemical curiosity; it is a "privileged scaffold" in medicinal chemistry, meaning it is a recurring molecular structure in a variety of biologically active compounds. core.ac.uknih.gov The inherent structural features of the chroman ring system allow for diverse chemical modifications, making it a versatile building block for the synthesis of complex molecules with a wide range of biological and pharmaceutical activities. nih.govresearchgate.net

The significance of the chroman ring is underscored by its presence in a plethora of natural products, including polyphenols, flavonoids, and tocopherols (B72186) (Vitamin E), which are renowned for their antioxidant and other health-beneficial properties. nih.gov This natural prevalence has inspired chemists to design and synthesize a vast library of chroman derivatives, leading to the discovery of compounds with potential applications in various therapeutic areas. The investigation of these synthetic analogues continues to be a vibrant area of research, aiming to unlock new biological activities and refine existing ones. researchgate.net

An Overview of the 6 Methoxychroman 4 Carboxylic Acid Derivative Class

Within the broad family of chroman-based molecules, the 6-methoxychroman-4-carboxylic acid derivative class represents a specific and highly interesting subset. This class is characterized by the core chroman structure, with a methoxy (B1213986) group (-OCH3) at the 6th position of the benzene (B151609) ring and a carboxylic acid group (-COOH) at the 4th position of the dihydropyran ring. The strategic placement of these functional groups provides a unique combination of electronic and steric properties that influence the molecule's reactivity and its interactions with biological targets.

The carboxylic acid moiety, in particular, is a versatile functional group that can participate in a wide range of chemical reactions, allowing for the synthesis of a diverse array of derivatives, such as amides and esters. nih.gov This synthetic tractability has enabled researchers to systematically explore the structure-activity relationships (SAR) of this class of compounds, leading to the identification of molecules with enhanced potency and selectivity for specific biological targets.

Current Research Frontiers and Emerging Areas in Chroman 4 Carboxylic Acid Studies

General Strategies for the Construction of the Chroman-4-carboxylic Acid Scaffold

The synthesis of the chroman-4-carboxylic acid framework has been approached from various angles, often involving the initial construction of a chroman-4-one precursor followed by functionalization at the C4 position.

Conventional Cyclization and Functionalization Approaches

Traditional methods for assembling the chroman core often rely on intramolecular cyclization reactions. A common strategy involves the reaction of a phenol (B47542) derivative with a suitable three-carbon component. For instance, the reaction of salicylaldehyde (B1680747) with malonic acid or its derivatives can lead to the formation of the chroman-4-carboxylic acid skeleton. ontosight.ai

A widely used precursor for chroman-4-carboxylic acids is the corresponding chroman-4-one. These ketones can be synthesized through various classical methods, such as the base-mediated aldol (B89426) condensation of a 2'-hydroxyacetophenone (B8834) with an appropriate aldehyde, which can be performed using microwave irradiation to improve efficiency. acs.org Once the 6-methoxychroman-4-one (B1352115) is obtained, it can be converted to the target carboxylic acid. One potential, though not explicitly detailed in the search results for this specific substrate, method could involve a haloform reaction or oxidation of an intermediate enol ether. Another approach could be the conversion of the ketone to a cyanohydrin followed by hydrolysis.

Transition Metal-Catalyzed Synthetic Routes

Transition metal catalysis has emerged as a powerful tool for the synthesis of complex heterocyclic systems, including chromanones. Palladium-catalyzed reactions, in particular, have been employed for the construction of the chroman framework. While specific examples for the direct synthesis of 6-methoxychroman-4-carboxylic acid are not prevalent in the provided results, the synthesis of related chromone and chroman-4-one derivatives through palladium-catalyzed carbonylative cross-coupling reactions has been documented. mtroyal.ca These methods offer high chemoselectivity and functional group tolerance. The synthesis of chroman-4-ones can also be achieved through the dehydrogenation of chromanones followed by arylation with arylboronic acids, a process also catalyzed by palladium. acs.org

Photoredox-Catalyzed and Radical Cascade Cyclization Methodologies

In recent years, photoredox catalysis has revolutionized organic synthesis by enabling reactions under mild conditions. This strategy has been successfully applied to the synthesis of chroman-4-ones through decarboxylative radical cyclization. nih.gov These reactions often utilize a photocatalyst, such as an iridium complex or an organic dye, to generate radical intermediates from carboxylic acid derivatives, which then undergo a cascade cyclization. nih.govprinceton.edu For instance, the reaction of o-(allyloxy)arylaldehydes with various radical precursors under visible light irradiation provides a direct route to functionalized chroman-4-ones. nih.govresearchgate.net

A sustainable approach using FeCl₃ as a catalyst for the photoredox decarboxylative radical cyclization of o-(allyloxy)arylaldehydes with alkyl carboxylates has also been developed, offering an efficient and scalable synthesis of chroman-4-one derivatives. nih.gov Furthermore, doubly decarboxylative, photoredox-catalyzed Giese reactions have been employed to synthesize substituted chroman-4-ones from chromone-3-carboxylic acids. nih.govsemanticscholar.org

Decarboxylative Synthetic Transformations

Decarboxylative reactions represent a powerful strategy for carbon-carbon bond formation, and they have been extensively used in the synthesis of chroman-4-one derivatives. researchgate.netnih.gov These methods often involve the reaction of a carboxylic acid that, upon decarboxylation, generates a reactive intermediate which can then participate in a cyclization or coupling reaction.

A notable example is the doubly decarboxylative Michael-type addition of pyridylacetic acid to chromone-3-carboxylic acids, which proceeds under Brønsted base catalysis to yield 2-(pyridylmethyl)chroman-4-ones. nih.govresearchgate.net This approach highlights the utility of carboxylic acid groups as activators for subsequent transformations. While these examples lead to substituted chroman-4-ones, the underlying principles could potentially be adapted for the synthesis of the chroman-4-carboxylic acid scaffold.

Stereoselective Synthesis of Enantiopure this compound Derivatives

The development of stereoselective methods to access enantiomerically pure chroman derivatives is of paramount importance, given that the biological activity of chiral molecules is often dependent on their absolute configuration.

Asymmetric Synthetic Approaches

The asymmetric synthesis of chroman derivatives can be achieved through various strategies, including the use of chiral catalysts or chiral auxiliaries. While a direct asymmetric synthesis of this compound is not explicitly detailed in the provided search results, methods for the synthesis of related chiral chroman building blocks have been reported.

One common approach is the chiral resolution of a racemic mixture. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as a chiral amine or acid, followed by separation of the diastereomers by crystallization. wikipedia.orglibretexts.orglibretexts.org For a carboxylic acid like this compound, a chiral amine could be used as the resolving agent.

Catalytic asymmetric synthesis offers a more efficient alternative to resolution. Asymmetric [4+2] cycloaddition reactions, for instance, have been used to prepare chiral 4H-chromene derivatives with high enantioselectivity. nih.gov Furthermore, the asymmetric synthesis of carboxylic acid derivatives possessing an all-carbon α-quaternary center has been achieved through copper-catalyzed 1,4-addition of dialkylzinc reagents to aryl acetate (B1210297) derivatives in the presence of a phosphoramidite (B1245037) ligand. nih.gov While not directly applied to the target molecule, these methods demonstrate the potential for creating chiral centers within the chroman framework.

A summary of representative synthetic strategies for the chroman-4-one scaffold, a key precursor to this compound, is presented in the table below.

| Synthetic Strategy | Description | Key Features |

| Conventional Cyclization | Base-mediated aldol condensation of a 2'-hydroxyacetophenone with an aldehyde. acs.org | Microwave-assisted, efficient for chroman-4-one synthesis. |

| Transition Metal Catalysis | Palladium-catalyzed carbonylative cross-coupling or dehydrogenation/arylation. acs.orgmtroyal.ca | High chemoselectivity and functional group tolerance. |

| Photoredox Catalysis | Visible-light-induced decarboxylative radical cyclization of o-(allyloxy)arylaldehydes. nih.govresearchgate.net | Mild reaction conditions, sustainable catalysts (e.g., FeCl₃). nih.gov |

| Decarboxylative Coupling | Doubly decarboxylative Michael addition of pyridylacetic acid to chromone-3-carboxylic acids. nih.govresearchgate.net | Utilizes carboxylic acids as activating groups. |

| Asymmetric Synthesis | Chiral resolution via diastereomeric salt formation or catalytic asymmetric reactions. wikipedia.orgnih.govnih.gov | Access to enantiomerically pure compounds. |

Enzymatic Resolution and Biocatalytic Synthesis

The synthesis of enantiomerically pure chiral compounds is of significant importance, and biocatalytic methods offer a powerful approach. Enzymatic kinetic resolution is a key strategy for separating racemic mixtures of chiral carboxylic acids or their ester precursors.

A common method involves the enantioselective hydrolysis of a racemic ester. For instance, microbial lipases are frequently used for this purpose. Research on related chiral esters, such as (±)-trans-4-(4′-fluorophenyl)-6-oxo-piperidin-3-ethyl carboxylate, has shown that while it is a poor substrate for many lipases, the lipase (B570770) from Candida antarctica (fraction B), often abbreviated as CAL-B, demonstrates the highest activity. researchgate.net When CAL-B is immobilized on glyoxyl-agarose, it can facilitate the hydrolysis to 50% conversion, yielding the unreacted ester in an enantiomerically pure form (enantiomeric excess >99%). researchgate.net This immobilized enzyme shows high stability, allowing for its reuse in multiple reaction cycles without a loss of activity or enantioselectivity. researchgate.net

Furthermore, dynamic kinetic resolution (DKR) combines enzymatic resolution with in-situ racemization of the less reactive enantiomer. This tandem metal-enzyme process allows for the theoretical conversion of 100% of the starting racemic material into a single desired enantiomer. Protocols using irreversible enzymatic esterification of carboxylic acids have been developed, which, when paired with a metal catalyst for racemization, can produce optically active esters with high yields. rsc.org The efficiency of such DKR processes is influenced by the choice of enzyme, co-solvent, and the metal racemization catalyst. rsc.org

Derivatization Strategies for this compound

The strategic derivatization of this compound is crucial for developing analogues with tailored properties. Modifications typically target the carboxylic acid group itself or the chroman ring system to explore structure-activity relationships.

Formation of Carboxylic Acid Esters and Amides

The conversion of the carboxylic acid moiety into esters and amides is a fundamental derivatization strategy. Amides, in particular, are prevalent in biologically active molecules. Traditional methods for amide formation often require carboxylic acid activation, using reagents that can be environmentally unfriendly. orgsyn.org

Modern synthetic chemistry has pursued more direct and "green" methods. Boric acid, for example, has emerged as an inexpensive and readily available catalyst for the direct amidation of carboxylic acids with amines. orgsyn.org This method is noted for its broad applicability in synthesizing intermediates for the pharmaceutical industry. orgsyn.org Other innovative techniques include mechanochemical synthesis, where ball milling is used to drive the reaction between esters and an ammonia (B1221849) source like calcium nitride, often eliminating the need for purification by chromatography. ucm.es Research on related chromene structures has demonstrated the synthesis of a series of N-alkyl amides to evaluate their biological activities. nih.govresearchgate.net

Table 1: Selected Methods for Amide Synthesis from Carboxylic Acids and their Derivatives

| Method | Reactants | Key Features | Reference |

|---|---|---|---|

| Boric Acid Catalysis | Carboxylic Acid + Amine | Green, inexpensive catalyst; direct conversion. | orgsyn.org |

| Mechanochemical Synthesis | Ester + Calcium Nitride | Solvent-free conditions; often no chromatography needed. | ucm.es |

| Peptide Coupling | Carboxylic Acid + Amine | Uses standard coupling reagents (e.g., DCC, HOBt); established but can have poor atom economy. | orgsyn.org |

| Nitrile Hydrolysis | Nitrile Precursor | Can be hydrolyzed to an amide intermediate, which is then further hydrolyzed to the carboxylic acid. | asianpubs.org |

Introduction of Diverse Substituents on the Chroman Ring

Modifying the chroman ring by introducing various substituents is a key tactic for optimizing a compound's biological profile. Structure-activity relationship (SAR) studies on related 6-hydroxychroman-2-carboxylic acid amides have provided insights into the effects of different substituents. researchgate.net

In one such study, a series of N-substituted phenylamides were synthesized with various groups on the phenyl ring. The findings indicated that the nature of the substituent significantly impacted the compound's inhibitory activity against nuclear factor-kappaB. While hydroxyl (-OH) or methoxy (B1213986) (-OCH3) groups resulted in inactive compounds, the introduction of methyl (-CH3), trifluoromethyl (-CF3), or chloro (-Cl) substituents led to potent inhibitors. researchgate.net The most active compound in the series featured a 4-chloro substituent on the phenyl ring. researchgate.net

Table 2: Effect of Phenyl Ring Substituents on the Biological Activity of a Chroman Amide Analogue

| Substituent | Position on Phenyl Ring | Observed Activity | Reference |

|---|---|---|---|

| -OH | Various | Inactive | researchgate.net |

| -OCH3 | Various | Inactive | researchgate.net |

| -CH3 | Various | Potent Inhibitor | researchgate.net |

| -CF3 | Various | Potent Inhibitor | researchgate.net |

| -Cl | 4-position | Most Potent Inhibitor | researchgate.net |

Bioisosteric Modifications of the Carboxylic Acid Functionality

While the carboxylic acid group is a key pharmacophoric element, it can sometimes lead to poor pharmacokinetic properties, such as low cell permeability or metabolic instability. nih.govresearchgate.net Replacing the carboxylic acid with a bioisostere—a different functional group with similar physicochemical properties—is a common strategy in drug design to overcome these limitations. nih.gov

Bioisosteres for carboxylic acids can be broadly categorized as ionizable (acidic) or neutral.

Ionizable Bioisosteres: These groups are acidic and are typically ionized at physiological pH. Common examples include tetrazoles, N-acyl sulfonamides, and isoxazolols. nih.govhyphadiscovery.com Tetrazoles are a frequently used replacement as they have a similar pKa to carboxylic acids but are not susceptible to the same metabolic pathways, such as acyl glucuronidation. cambridgemedchemconsulting.com Other heterocyclic systems like 3-hydroxyisoxazole and 1-hydroxypyrazole have also been successfully employed as carboxylic acid surrogates. nih.govcambridgemedchemconsulting.com

Neutral Bioisosteres: An alternative strategy involves replacing the carboxylate with a neutral functional group that can still form key interactions with a biological target. nih.gov These replacements often rely on forming specific hydrogen bonds or engaging in cation-π interactions to mimic the binding of the original carboxylate. nih.govhyphadiscovery.com This approach can be particularly useful for improving distribution to the central nervous system. hyphadiscovery.com

The selection of a suitable bioisostere is guided by factors such as its pKa, polarity (logP/logD), synthetic accessibility, and its ability to replicate the necessary interactions of the parent carboxylic acid. researchgate.netcambridgemedchemconsulting.com

Table 3: Common Bioisosteric Replacements for Carboxylic Acids

| Bioisostere | Type | Key Properties and Rationale for Use | Reference |

|---|---|---|---|

| Tetrazole | Ionizable (Acidic) | Similar pKa to carboxylic acid; avoids acyl glucuronide formation; metabolically more stable. | nih.govcambridgemedchemconsulting.com |

| Acyl Sulfonamide | Ionizable (Acidic) | Mimics the acidic nature and hydrogen bonding pattern of a carboxylate. | nih.gov |

| 3-Hydroxyisoxazole | Ionizable (Acidic) | Planar acidic heterocycle with a pKa of ~4-5. | nih.gov |

| Hydroxamic Acid | Ionizable (Acidic) | Can chelate metal ions; pKa is generally higher than carboxylic acids. | researchgate.net |

| Cyclic Sulfonimidamide | Ionizable (Acidic) | Less polar and slightly less acidic than corresponding carboxylic acids; may improve cell penetration. | cambridgemedchemconsulting.com |

| Electron-rich Arenes | Neutral | Can replace carboxylate binding via cation-π interactions with arginine or lysine (B10760008) residues. | hyphadiscovery.com |

Influence of Substituent Position and Electronic Properties on Biological Activity

The biological activity of chroman derivatives can be significantly modulated by the nature and position of substituents on the chroman scaffold. Studies on related chroman-4-one and chromone derivatives have provided valuable insights into these relationships, which can be extrapolated to the this compound series.

Research on substituted chromone and chroman-4-one derivatives as selective inhibitors of Sirtuin 2 (SIRT2) has demonstrated the importance of substitution on the aromatic ring. nih.gov It was observed that the presence of substituents on the aromatic portion of the chroman ring is essential for inhibitory activity, as the unsubstituted 2-pentylchroman-4-one was found to be inactive. nih.gov Specifically, larger, electron-withdrawing groups at the 6- and 8-positions were found to be favorable for activity. nih.gov This suggests that for this compound derivatives, modifications at the C-8 position with electron-withdrawing groups could be a promising strategy to enhance biological efficacy. Conversely, electron-rich chroman-4-ones were generally less potent inhibitors. nih.gov Substitution at the 7-position, as seen with a fluorine atom, resulted in only weak inhibitory activity, indicating that this position may be less tolerant to modification. nih.gov

In a series of 6-hydroxy-7-methoxychroman-2-carboxylic acid N-(substituted)phenylamides investigated as inhibitors of nuclear factor-kappaB (NF-κB) activation, the nature of the substituent on the N-phenylamide moiety played a crucial role in their potency. researchgate.net While derivatives with hydroxyl (-OH) or methoxy (-OCH3) groups were inactive, those bearing methyl (-CH3), trifluoromethyl (-CF3), or chloro (-Cl) substituents demonstrated potent inhibitory activity. researchgate.net The most active compound in this series featured a 4-chloro substituent on the phenyl ring. researchgate.net

The length and branching of alkyl chains at the 2-position of the chroman ring also impact activity. In the context of SIRT2 inhibitors, a study of various 2-alkyl substituted chroman-4-ones showed that an n-propyl group conferred slightly better activity than an n-heptyl group, while a pentyl group was found to be the most optimal among the alkyl derivatives studied. nih.gov This indicates that the size and lipophilicity of the substituent at this position are critical parameters for optimizing biological activity. The introduction of bulky aromatic groups at the 2-position, such as indole (B1671886) moieties, led to a decrease in activity, suggesting spatial constraints within the binding site. nih.gov

Table 1: Influence of Substituents on the Biological Activity of Chroman Derivatives This table is interactive. You can sort and filter the data by clicking on the headers.

| Compound Series | Substituent Position | Substituent Type | Effect on Biological Activity | Reference |

|---|---|---|---|---|

| Chroman-4-ones | 6- and 8-positions | Larger, electron-withdrawing groups | Favorable | nih.gov |

| Chroman-4-ones | Aromatic ring | Unsubstituted | Inactive | nih.gov |

| Chroman-4-ones | 7-position | Fluorine | Weak activity | nih.gov |

| 6-hydroxy-7-methoxychroman-2-carboxylic acid N-phenylamides | N-phenylamide | -OH, -OCH3 | Inactive | researchgate.net |

| 6-hydroxy-7-methoxychroman-2-carboxylic acid N-phenylamides | N-phenylamide | -CH3, -CF3, -Cl | Potent inhibitors | researchgate.net |

| Chroman-4-ones | 2-position | Pentyl | Optimal activity | nih.gov |

| Chroman-4-ones | 2-position | Indole groups | Decreased activity | nih.gov |

Impact of Stereochemistry on Pharmacological Profiles

Stereochemistry is a fundamental aspect of drug design, as the three-dimensional arrangement of atoms in a molecule can profoundly affect its interaction with biological targets. nih.govresearchgate.net For chiral molecules, enantiomers can exhibit different pharmacological and pharmacokinetic properties. nih.gov

In the context of 6-methoxychroman (B3132562) derivatives, a significant example of the impact of stereochemistry is the discovery of potent and isoform-selective ROCK2 inhibitors. A series of amide-chroman derivatives were synthesized and evaluated, leading to the identification of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as a highly potent ROCK2 inhibitor with an IC50 value of 3 nM and a 22.7-fold selectivity over ROCK1. nih.gov Molecular docking studies suggested that hydrophobic interactions were key to its high potency and isoform selectivity. nih.gov The binding free energies calculated were in good agreement with the experimental bioactivities, and further analysis indicated that the differential interaction with Lys105 in ROCK1 and Lys121 in ROCK2 was a critical determinant of the observed isoform selectivity. nih.gov

Table 2: Stereochemical Influence on ROCK2 Inhibition This table is interactive. You can sort and filter the data by clicking on the headers.

| Compound | Stereochemistry | ROCK2 IC50 (nM) | Selectivity (vs. ROCK1) | Reference |

|---|---|---|---|---|

| (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide | S | 3 | 22.7-fold | nih.gov |

This example underscores the critical importance of controlling stereochemistry in the design of this compound derivatives to achieve desired pharmacological effects and selectivity.

Rational Design Principles for Enhanced Bioactivity

Rational drug design, which utilizes knowledge of a biological target's structure and mechanism, is a powerful approach to developing more potent and selective therapeutic agents. For this compound derivatives, several rational design principles can be applied to enhance their bioactivity.

Structure-based drug design, which relies on the three-dimensional structure of the target protein, can guide the optimization of lead compounds. For example, in the design of chroman-based PD-1/PD-L1 antagonists, a "ring-close" strategy was employed to create conformationally restricted analogs, leading to a compound with superior inhibitory activity. acs.org Molecular dynamics simulations and binding free energy calculations can further predict the activity of different stereoisomers, as demonstrated with (R)-C27 showing superior predicted activity over its (S)-enantiomer, a finding later confirmed by experimental data. acs.org

Another key principle is the use of bioisosteric replacements to improve physicochemical and pharmacokinetic properties while maintaining or enhancing biological activity. nih.govdrughunter.com The carboxylic acid group, while often crucial for target interaction, can present challenges such as poor permeability and metabolic instability. researchgate.netnih.gov Replacing the carboxylic acid with bioisosteres like tetrazoles, acyl sulfonamides, or hydroxamic acids is a common strategy in medicinal chemistry. nih.govdrughunter.comresearchgate.netnih.gov These replacements can modulate the acidity, lipophilicity, and metabolic profile of the molecule. For instance, the replacement of a carboxylic acid with a tetrazole has been shown to increase potency and improve oral bioavailability in some cases. drughunter.com

The design of multitarget-directed ligands is another rational approach, particularly for complex diseases. The chromone scaffold has been recognized as a privileged structure in the development of such ligands, for example, as bifunctional acetylcholinesterase and monoamine oxidase inhibitors. researchgate.net By understanding the pharmacophoric requirements of multiple targets, derivatives of this compound could be designed to interact with more than one biological target, potentially leading to enhanced therapeutic efficacy.

The application of these rational design principles, including structure-based design, bioisosteric replacement, and multitarget approaches, holds significant promise for the development of novel this compound derivatives with improved bioactivity and therapeutic potential.

Mechanistic Studies in 6 Methoxychroman 4 Carboxylic Acid Research

Elucidation of Synthetic Reaction Pathways and Intermediates

Detailed synthetic routes and the identification of reaction intermediates specifically for 6-Methoxychroman-4-carboxylic acid are not available in published studies. However, general synthetic strategies for the broader class of chroman-4-carboxylic acids have been reported. One common approach involves the reaction of a substituted salicylaldehyde (B1680747) with malonic acid or its derivatives. ontosight.ai This suggests a potential, though unconfirmed, pathway to this compound could start from 4-methoxysalicylaldehyde.

Other related synthetic methods for the chroman-4-one core structure, which could potentially be oxidized to the carboxylic acid, include:

Doubly decarboxylative Giese reaction: This visible-light mediated reaction has been used to create 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones. rsc.org

Michael-type addition: The addition of pyridylacetic acid to chromone-3-carboxylic acids under basic conditions yields substituted chroman-4-ones. nih.gov

Intramolecular C-O addition: The reaction of acrylic acids with arynes can produce 4-chromanones. nih.gov

It is important to note that while these methods are established for the general chroman framework, their specific application to the synthesis of this compound, including the precise reaction conditions and resulting intermediates, has not been documented.

Investigation of Molecular Mechanisms of Biological Action

There is a significant lack of research into the specific molecular mechanisms of this compound. The following subsections outline the areas where no specific data could be found for this particular compound.

Enzyme-Inhibitor Interaction Dynamics

No studies detailing the interaction of this compound with any specific enzyme have been published. While some chroman-4-one derivatives have been investigated as inhibitors of Sirtuin 2 (SIRT2), the corresponding carboxylic acids were found to be biologically inactive in that context. acs.org A study on a positional isomer, (S)-6-methoxy-chroman-3-carboxylic acid amide, identified it as a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2), with molecular docking studies suggesting that hydrophobic interactions and specific lysine (B10760008) residues are key to its activity. nih.gov However, these findings cannot be directly extrapolated to this compound.

Cellular Pathway Modulation and Signaling Cascade Interference

There is no available data on how this compound may modulate cellular pathways or interfere with signaling cascades. The broader class of chroman-4-ones has been noted for a variety of biological activities, implying interactions with cellular processes, but specific pathways affected by the 6-methoxy-4-carboxylic acid variant have not been identified. researchgate.netnih.gov

Receptor Binding Mechanisms

Specific research on the receptor binding mechanisms of this compound is absent from the scientific literature. No studies have been published that identify or characterize the binding of this compound to any physiological receptor.

Computational Chemistry Approaches in 6 Methoxychroman 4 Carboxylic Acid Research

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding mode and affinity of a ligand, such as a derivative of 6-Methoxychroman-4-carboxylic acid, to the active site of a biological target.

In a notable study, molecular docking was employed to elucidate the interaction of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide, a derivative of this compound, with Rho-associated coiled-coil containing protein kinases (ROCK). nih.gov The research aimed to understand the compound's high potency and isoform selectivity for ROCK2 over ROCK1. The docking results revealed that hydrophobic interactions were a key determinant for the high potency and selectivity of the compound. nih.gov Specifically, the methoxy (B1213986) group on the chroman scaffold was found to form crucial interactions within the binding pocket of the kinase.

Molecular Dynamics Simulations for Conformational Analysis and Binding Free Energy Calculations

To further refine the understanding of ligand-target interactions, molecular dynamics (MD) simulations are often employed. MD simulations provide a dynamic view of the conformational changes that occur when a ligand binds to a protein and can be used to calculate the binding free energy, a more accurate predictor of binding affinity than docking scores alone.

In the investigation of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide's interaction with ROCK kinases, the binding free energies were calculated using the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method. nih.gov The predicted binding free energies were in good agreement with the experimentally determined biological activities. nih.gov Furthermore, an analysis of the individual energy terms suggested that the residue Lys105 in ROCK1 and Lys121 in ROCK2 was the key residue responsible for the observed isoform selectivity. nih.gov This level of detail is critical for the rational design of next-generation inhibitors with improved selectivity profiles.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic structure, reactivity, and other molecular properties of a compound. These calculations provide insights into the distribution of electrons and the energies of molecular orbitals (e.g., HOMO and LUMO), which are fundamental to understanding a molecule's chemical behavior.

Currently, there is a lack of publicly available research that specifically applies quantum chemical calculations to this compound. While DFT has been extensively used to study the properties of other carboxylic acids and related heterocyclic compounds, dedicated studies on the electronic structure and reactivity of this compound using these methods have not been reported in the reviewed literature. chemrxiv.orgresearchgate.netmdpi.com Such studies could, for instance, elucidate the reactivity of the carboxylic acid group and the influence of the methoxy substituent on the electronic properties of the chroman ring system.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A statistically significant QSAR model can be used to predict the activity of new, unsynthesized compounds.

As of now, no specific QSAR models for a series of this compound derivatives have been published in the scientific literature. The development of QSAR models requires a dataset of compounds with varying structural features and their corresponding measured biological activities against a specific target. nih.govnih.govnih.gov While the chroman scaffold is of interest in medicinal chemistry, dedicated QSAR studies focusing on derivatives of this compound are yet to be undertaken.

Virtual Screening for Identification of Novel Scaffolds and Lead Compounds

Virtual screening is a computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach can significantly accelerate the initial stages of drug discovery by prioritizing compounds for experimental testing.

Exploration of Biological Activities of 6 Methoxychroman 4 Carboxylic Acid and Its Analogues

Enzyme Inhibition Studies (In Vitro Focus)

The inhibitory effects of 6-Methoxychroman-4-carboxylic acid analogues have been evaluated against several key enzymes implicated in various cellular processes. These studies, conducted in vitro, provide valuable insights into the structure-activity relationships of these compounds.

Rho-associated Protein Kinase (ROCK) Inhibition and Isoform Selectivity

Analogues of this compound have been synthesized and assessed for their ability to inhibit Rho-associated protein kinases (ROCK), which are crucial regulators of cellular functions. A notable analogue, (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide, has demonstrated potent inhibitory activity against ROCK2. nih.govnih.gov In one study, this compound exhibited an IC50 value of 3 nM for ROCK2, with a 22.7-fold selectivity over the ROCK1 isoform. nih.govnih.gov This isoform selectivity is a significant finding, as ROCK1 and ROCK2, despite their high degree of similarity, are understood to have distinct physiological roles. nih.gov The development of isoform-selective ROCK inhibitors is an area of active research. nih.gov

| Compound Analogue | Target | IC50 (nM) | Isoform Selectivity (ROCK1/ROCK2) |

| (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide | ROCK2 | 3 | 22.7-fold for ROCK2 |

| (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide | ROCK1 | 68.1 |

Sirtuin (SIRT) Inhibition (e.g., SIRT2)

Research into the inhibitory activity of chroman-based compounds has extended to sirtuins, a class of enzymes involved in various cellular processes, including aging and inflammation. nih.gov Studies on chroman-4-one derivatives, which are structurally related to this compound, have shown them to be potent and selective inhibitors of SIRT2. nih.gov These findings suggest that the chroman scaffold could be a valuable starting point for the development of novel SIRT2 inhibitors. nih.gov While specific data on this compound is not available, the activity of these related compounds is noteworthy.

Nuclear Factor-kappa B (NF-κB) Pathway Modulation

The NF-κB signaling pathway is a critical regulator of the inflammatory response. Analogues of this compound have been investigated for their ability to modulate this pathway. Specifically, a series of 6-hydroxy-7-methoxychroman-2-carboxylic acid N-substituted phenylamides were synthesized and evaluated for their inhibitory effect on NF-κB activity in lipopolysaccharide (LPS)-stimulated macrophage cells. nih.gov Several of these compounds demonstrated potent inhibition of NF-κB activation, with IC50 values ranging from 6.0 to 60.2 μM. nih.gov The most active compound in this series featured a 4-Cl substituent on the phenyl ring. nih.gov

| Compound Analogue | Substituent | IC50 (µM) for NF-κB Inhibition |

| 6-hydroxy-7-methoxychroman-2-carboxylic acid N-(4-chlorophenyl)amide | 4-Cl | 6.0 |

| 6-hydroxy-7-methoxychroman-2-carboxylic acid N-(3-chlorophenyl)amide | 3-Cl | 10.5 |

| 6-hydroxy-7-methoxychroman-2-carboxylic acid N-(4-methylphenyl)amide | 4-CH3 | 12.8 |

| 6-hydroxy-7-methoxychroman-2-carboxylic acid N-(4-(trifluoromethyl)phenyl)amide | 4-CF3 | 25.3 |

Other Kinase Inhibition (e.g., Anaplastic Lymphoma Kinase, S6 Kinase 1)

Soluble Epoxide Hydrolase (sEH) Inhibition

Soluble epoxide hydrolase (sEH) is another enzyme of therapeutic interest, particularly for its role in inflammation and hypertension. nih.govnih.gov The potential for carboxylic acid-containing compounds to act as sEH inhibitors has been explored. nih.gov However, dedicated studies on the inhibitory activity of this compound specifically against sEH have not been prominently reported.

Antioxidant Activity Investigations

The antioxidant properties of chroman derivatives are a subject of ongoing research. Analogues of this compound, such as 6-hydroxy-7-methoxy-4-chromanone- and chroman-2-carboxamides, have been synthesized and evaluated for their antioxidant effects. nih.gov In these studies, certain N-aryl-substituted-chroman-2-carboxamides demonstrated significantly more potent inhibition of lipid peroxidation in rat brain homogenates compared to the well-known antioxidant, Trolox. nih.gov One particular compound showed DPPH radical scavenging activity comparable to that of Trolox. nih.gov These findings highlight the potential of the chroman structure in the design of new antioxidant agents.

| Compound Analogue | Assay | Result |

| N-arylsubstituted-chroman-2-carboxamides | Inhibition of lipid peroxidation | 25-40 times more potent than Trolox |

| A specific chroman-2-carboxamide (B2491479) derivative | DPPH radical scavenging | Comparable activity to Trolox |

Antimicrobial Activity Research (In Vitro Focus)

Chroman derivatives have been identified as promising candidates for the development of new antimicrobial agents due to their demonstrated efficacy against various pathogens. ontosight.ai Research into chroman-4-one scaffolds and their derivatives has revealed significant antibacterial and antifungal properties, making them a subject of extensive investigation. nih.govmdpi.com

The antibacterial potential of chroman-based compounds has been evaluated against a range of both Gram-positive and Gram-negative bacteria. Studies have shown that specific structural modifications to the chroman ring system can lead to potent antibacterial agents. For instance, derivatives of 3-benzylidene-4-chromanone (B8775485) have exhibited significant antibacterial activity. nih.gov

In a notable study, a series of novel spiropyrrolidines integrated with a chroman-4-one moiety was synthesized and assessed for antibacterial action. Several of these compounds displayed activity ranging from moderate to excellent when compared against standard drugs like Amoxicillin and Ampicillin. mdpi.com The investigation into related quinoline-4-carboxylic acid derivatives also revealed that certain compounds possess good antibacterial activity against Staphylococcus aureus, with some showing efficacy against Escherichia coli. mdpi.com These findings underscore the potential of the chroman and related carboxylic acid frameworks in the design of new bacterial growth inhibitors.

Table 1: In Vitro Antibacterial Activity of Selected Chroman Analogues and Related Compounds

| Compound/Derivative Class | Target Bacteria | Observed Activity | Source(s) |

| 3-Benzylidene-4-chromanone derivatives | Gram-positive & Gram-negative bacteria | Significant antibacterial activity | nih.gov |

| Spiropyrrolidines with chroman-4-one | Pathogenic bacterial strains | Moderate to excellent activity compared to Amoxicillin/Ampicillin | mdpi.com |

| 2-Phenyl-quinoline-4-carboxylic acid derivative (5a4) | Staphylococcus aureus | Good inhibition (MIC value of 64 µg/mL) | mdpi.com |

| 2-Phenyl-quinoline-4-carboxylic acid derivative (5a7) | Escherichia coli | Good inhibition (MIC value of 128 µg/mL) | mdpi.com |

The chroman scaffold is also a key component in the development of antifungal agents. nih.gov Research has demonstrated that specific substitutions on the chroman ring can yield compounds with potent activity against various fungal pathogens. For example, 3-azolyl-4-chromanone phenyl hydrazones have shown antifungal potential against Candida albicans, Saccharomyces cerevisiae, Aspergillus niger, and Microsporum gypseum. nih.gov

A study focusing on (E)-benzylidene-chroman-4-one demonstrated its fungicidal-like activity against multiple Candida species. nih.gov The minimum inhibitory concentration (MIC) values for this compound ranged from 62.5 µg/mL to 1000 µg/mL, indicating its potential to disrupt the fungal plasma membrane. nih.govresearchgate.net Furthermore, 6-methoxy-1H-indole-2-carboxylic acid (MICA), an analogue, has been isolated and shown to possess promising antifungal activities against C. albicans. nih.govresearchgate.net These studies highlight the versatility of the chroman and related structures in targeting fungal pathogens.

Table 2: In Vitro Antifungal Activity of Selected Chroman Analogues and Related Compounds

| Compound/Derivative Class | Target Fungi | Observed Activity (MIC) | Source(s) |

| 3-Azolyl-4-chromanone phenyl hydrazones | Candida albicans, Saccharomyces cerevisiae, Aspergillus niger, Microsporum gypseum | Exhibited antifungal potential | nih.gov |

| (E)-benzylidene-chroman-4-one | Candida spp. | MIC: 62.5 µg/mL - 1000 µg/mL | nih.govresearchgate.net |

| 6-methoxy-1H-indole-2-carboxylic acid (MICA) | Candida albicans | Promising antifungal activity | nih.govresearchgate.net |

| Mefloquine Analogues | Broad-spectrum including molds and endemic fungi | Broad-spectrum antifungal activity | nih.gov |

Antiproliferative and Anticancer Studies (Cell-Based Assays)

The investigation of chroman-4-carboxylic acid analogues has extended into oncology, with many derivatives showing significant antiproliferative effects in various cancer cell lines. nih.gov The core chroman-4-one structure is considered a privileged scaffold in the design of new cytotoxic agents. nih.gov

Studies have shown that chroman-4-one and chromone-based compounds can act as potent and selective inhibitors of SIRT2, an enzyme linked to cancer, leading to antiproliferative effects in breast (MCF-7) and lung (A549) cancer cells. nih.govacs.org Other research has focused on 4H-chromene-based compounds, which demonstrate a unique ability to selectively target and kill multi-drug resistant cancer cells. nih.gov For instance, 6-naphthylpterocarpans, which are synthesized from chromene precursors, exhibited low micromolar IC₅₀ values against A2780 (ovarian) and WM35 (melanoma) human cancer cell lines. rsc.org Specifically, one derivative showed an IC₅₀ value of 0.80 µM against the A2780 cell line. rsc.org Similarly, various chromone (B188151) derivatives have been tested against HeLa (cervical) and K-562 (bone marrow) cancer cells, with some compounds showing remarkable growth inhibitory effects. benthamscience.com The antiproliferative activity of 2,2-disubstituted 5- and 8-azachroman-4-ones has also been confirmed, with one spirocyclic analogue slowing the growth of 27 out of 60 different cancer cell lines. bioorganica.com.ua

Table 3: Antiproliferative Activity of Selected Chroman Analogues in Cancer Cell Lines

| Compound/Derivative Class | Cancer Cell Line(s) | Key Findings (e.g., IC₅₀) | Source(s) |

| Chroman-4-one/Chromone-based SIRT2 inhibitors | MCF-7 (Breast), A549 (Lung) | Antiproliferative effects correlating with SIRT2 inhibition | nih.govacs.org |

| 3,3′–carbonyl–bis(chromones) / 3–(5–(benzylideneamino)thiozol–3–yl)–2H–chromen–2–ones | MCF-7 (Breast), K-562 (Bone Marrow), HeLa (Cervical) | Remarkable growth inhibitory effects; lower micromolar potency | benthamscience.com |

| 2,2-Disubstituted 5- and 8-azachroman-4-ones | Melanoma, Colon, Ovarian cancer cell lines (part of NCI-60 panel) | Decreased cancer cell proliferation | bioorganica.com.ua |

| (6S,6aR,11aR*)-6-(1-naphthyl)pterocarpan | A2780 (Ovarian), WM35 (Melanoma) | IC₅₀: 0.80 µM (A2780), 3.51 µM (WM35) | rsc.org |

| Hibifolin analogue (MCULE-1328845163-0) | MCF-7 (Breast) | IC₅₀: 1.0451 ± 1.00 mM; inhibited cell proliferation | samipubco.com |

Neuroprotective Potential

Derivatives of the chroman and chromone scaffolds are being explored for their potential to protect neurons from damage and degeneration, which are hallmarks of various neurodegenerative diseases. nih.gov Research indicates that these compounds can act through multiple mechanisms, including antioxidant activity and inhibition of excitotoxicity. nih.govnih.gov

A study on chromone–lipoic acid conjugates revealed that these hybrid molecules exhibit significant neuroprotective activity against hydrogen peroxide-induced cell death in PC12 cells, a common in vitro model for neurotoxicity. nih.gov Another important area of research is the inhibition of excitotoxicity, a process where excessive stimulation by neurotransmitters like glutamate (B1630785) leads to neuronal damage. N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline, a derivative of a chroman carboxylic acid amide, was found to effectively protect primary cultured rat cortical cells from glutamate- and NMDA-induced toxicity. nih.gov This compound also displayed marked antioxidant activity and enhanced the phosphorylation of CREB, a key protein in neuronal survival. nih.gov Furthermore, the neuroprotective potential of thiazolidine-4-carboxylic acid derivatives has been examined, with studies suggesting they reduce oxidative stress and neuroinflammation, which are contributing factors to neurodegeneration. researchgate.netirispublishers.com These findings suggest that chroman-based structures are promising leads for the development of agents to combat neurodegenerative disorders.

Applications of 6 Methoxychroman 4 Carboxylic Acid As a Chemical Building Block in Academic Research

Role in Natural Product Synthesis

The chroman ring system is a recurring motif in a multitude of natural products, including tocopherols (B72186) (Vitamin E), flavonoids, and various alkaloids. The synthesis of these often complex and stereochemically rich molecules relies on the availability of functionalized building blocks that can be elaborated into the final target. While direct total syntheses of natural products starting specifically from 6-methoxychroman-4-carboxylic acid are not extensively documented, its structural framework is representative of key intermediates used to access the broader class of chroman-containing natural products. researchgate.netnih.gov

Optically pure 1,2,3,4-tetrahydroisoquinoline (B50084) carboxylic acids, which share structural similarities with the chroman carboxylic acid core, are considered important building blocks for synthesizing natural products and pharmaceuticals. nih.gov The synthesis of these scaffolds often involves multi-step sequences where functionalized heterocyclic cores are crucial. nih.govmdpi.com The value of compounds like this compound lies in their potential to serve as a starting point for creating more elaborate structures, enabling researchers to explore synthetic pathways to new or existing families of bioactive natural compounds. The chroman-4-one scaffold, in particular, is a well-established intermediate and building block in organic synthesis and drug design. researchgate.net

Utility in the Construction of Complex Organic Molecules

The development of new carbon-carbon bond-forming reactions is a cornerstone of modern organic synthesis, allowing for the construction of intricate molecular architectures from simpler precursors. nih.gov this compound serves as an excellent example of a versatile building block for this purpose. Its carboxylic acid group provides a reactive handle for a wide range of chemical transformations, including amide bond formation, esterification, and reduction, while the chroman backbone offers a rigid scaffold that can be further functionalized.

A notable example of its utility is in the synthesis of 4-(pyridylmethyl)chroman-2-ones. While this specific synthesis utilized a related coumarin-3-carboxylic acid, it highlights a powerful doubly decarboxylative Michael-type addition reaction. This type of protocol, which can be applied to chromone-3-carboxylic acids, creates complex, biologically relevant molecules in high yields under mild, base-catalyzed conditions. nih.gov The chromanone ring system itself is a key feature in many bioactive molecules, making the development of synthetic routes to its derivatives a significant area of research. nih.gov The modular nature of these syntheses allows for the combination of different building blocks, facilitating the creation of libraries of complex molecules for screening and other applications. nih.gov

Contribution to Advanced Materials Science (e.g., Polymers and Coatings)

Carboxylic acids and their derivatives are fundamental monomers in polymer chemistry, essential for producing a wide array of materials, including polyesters and polyamides. numberanalytics.com These functional groups can be incorporated into polymer chains to impart specific properties such as reactivity, adhesion, and hydrophilicity. numberanalytics.com

While the direct application of this compound in materials science is an emerging area, its structure suggests significant potential. As a bifunctional molecule containing both a carboxylic acid and a stable aromatic ether, it is a candidate for use in step-growth polymerization. Lignin-derived monomers, which often share phenolic and carboxylic acid functionalities, are increasingly being explored as sustainable precursors for thermoplastics and thermoset polymers. mdpi.com For instance, 2,5-furandicarboxylic acid (FDCA), another bio-based monomer, is used to create polyesters, polyamides, and even epoxy resins for coatings and other applications. researchgate.net The chroman structure within this compound could introduce unique thermal and mechanical properties to polymers, such as rigidity and thermal stability. The general principles of polymer chemistry suggest that this compound could be used to synthesize novel polyesters (via reaction with diols) or polyamides (via reaction with diamines), opening avenues for the development of new bio-inspired materials. numberanalytics.comgoogle.com

Preclinical Drug Discovery and Lead Compound Development

The chroman scaffold is a cornerstone of many drug discovery programs due to its favorable pharmacological properties. rsc.org Derivatives of this compound have been synthesized and evaluated for various biological activities, demonstrating the compound's value as a template for lead compound development.

One of the most significant applications has been in the development of selective enzyme inhibitors. Researchers synthesized a series of amide-chroman derivatives to target Rho-associated coiled-coil containing protein kinases (ROCK), which are implicated in various diseases. nih.gov A standout compound from this work, (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide , emerged as a highly potent and selective inhibitor of ROCK2. nih.gov This lead compound demonstrated an IC₅₀ value of just 3 nM for ROCK2 and a 22.7-fold selectivity over the related ROCK1 isoform. nih.gov Molecular docking studies suggested that this high potency and selectivity were driven by specific hydrophobic interactions within the kinase's active site. nih.gov

| Compound | Target | IC₅₀ (nM) | Selectivity (vs. ROCK1) |

|---|---|---|---|

| (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide | ROCK2 | 3 | 22.7-fold |

In addition to kinase inhibition, derivatives of the chroman carboxylic acid scaffold have been extensively studied for their antioxidant properties. The chroman ring is a core feature of Trolox, a well-known water-soluble analog of vitamin E used as an antioxidant standard. researchgate.net Following this precedent, various amide derivatives of related hydroxy-methoxychroman carboxylic acids have been synthesized and tested for their ability to inhibit lipid peroxidation and scavenge free radicals. nih.govresearchgate.netnih.gov

In one study, N-arylsubstituted-chroman-2-carboxamides were found to be significantly more potent than the standard, Trolox. nih.gov Another series of N-substituted phenylamides of 6-hydroxy-7-methoxychroman-2-carboxylic acid were evaluated as inhibitors of nuclear factor-kappaB (NF-κB), an important target in inflammation. researchgate.net These studies highlight how the this compound core can be systematically modified to optimize biological activity, a crucial process in preclinical lead optimization. researchgate.net

| Compound Series | Biological Activity Investigated | Key Finding | Reference |

|---|---|---|---|

| N-arylsubstituted-chroman-2-carboxamides | Antioxidant (Lipid Peroxidation) | Exhibited 25-40 times more potent inhibition than Trolox. | nih.gov |

| 6-hydroxy-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid N-alkyl amides | Antioxidant (Rat Brain Homogenates) | Demonstrated notable antioxidant activities. | nih.gov |

| 6-hydroxy-7-methoxychroman-2-carboxylic acid N-substitutedphenylamides | Anti-inflammatory (NF-κB inhibition) | Compounds with -CH₃, -CF₃, or -Cl substituents were potent inhibitors (IC₅₀: 6.0-60.2 μM). | researchgate.net |

Q & A

Q. What are the optimal synthetic routes for 6-Methoxychroman-4-carboxylic acid, and how can reaction conditions be optimized?

To synthesize this compound, a stepwise approach is recommended:

- Route Design : Start with a chroman-4-carboxylic acid backbone. Introduce the methoxy group via nucleophilic substitution or protection/deprotection strategies (e.g., using methoxy precursors like methyl iodide under basic conditions).

- Condition Optimization : Monitor reaction progress via TLC or HPLC. Adjust parameters (temperature, solvent polarity, catalyst loading) iteratively. For example, use EDCI/HOBt coupling agents in CH₂Cl₂ for carboxyl group activation, as demonstrated in analogous heterocyclic syntheses .

- Purification : Employ column chromatography (gradient elution with hexane/ethyl acetate) or recrystallization for high-purity yields. Validate purity via melting point analysis and NMR spectroscopy .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

- 1H/13C NMR : Focus on diagnostic signals:

- Methoxy protons (δ ~3.8 ppm, singlet).

- Chroman ring protons (δ 4.2–4.5 ppm for the C4 carboxylic acid adjacent to the oxygen heteroatom).

- Carboxylic acid proton (δ ~12 ppm, broad if protonated).

- IR Spectroscopy : Confirm the carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹).

- HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 208.18 for C₁₁H₁₂O₄) .

- X-ray Crystallography : For absolute configuration confirmation, grow single crystals in polar solvents (e.g., ethanol/water mixtures) and compare with structural analogs .

Q. How can researchers assess the stability of this compound under varying storage and experimental conditions?

- Accelerated Stability Studies : Expose the compound to stressors (e.g., heat: 40–60°C; humidity: 75% RH; light: UV/visible exposure) for 1–4 weeks. Monitor degradation via HPLC area percentage .

- pH-Dependent Stability : Prepare buffered solutions (pH 1–10) and analyze by UV-Vis spectroscopy for absorbance shifts indicative of decomposition.

- Long-Term Storage : Store lyophilized samples at –20°C under inert gas (argon) to prevent oxidation. Periodically test solubility in DMSO or methanol for precipitate formation .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of the methoxy group in this compound’s biological activity?

- Structure-Activity Relationship (SAR) : Synthesize analogs lacking the methoxy group or with substituents at alternative positions (e.g., 6-fluoro or 6-hydroxy derivatives). Compare bioactivity (e.g., enzyme inhibition assays) to determine functional group contributions .

- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to analyze electron density maps and H-bonding interactions. Molecular docking (AutoDock Vina) can predict binding affinities to target proteins .

- Isotopic Labeling : Use ¹³C-labeled methoxy groups in metabolic studies (e.g., LC-MS/MS) to track biotransformation pathways in cellular models .

Q. What strategies resolve contradictory data in the biological efficacy of this compound across different experimental models?

- Meta-Analysis Framework : Aggregate data from published studies (e.g., IC₅₀ values, cell lines used) and apply statistical tools (ANOVA, Bland-Altman plots) to identify outliers or model-specific biases .

- Dose-Response Reproducibility : Replicate assays in triplicate across independent labs, standardizing protocols (e.g., cell passage number, serum batch). Use positive controls (e.g., known inhibitors) to calibrate results .

- In Silico Cross-Validation : Compare experimental data with cheminformatics databases (e.g., PubChem BioAssay) to identify confounding factors like assay interference compounds (PAINS filters) .

Q. How can researchers design in vivo studies to evaluate the pharmacokinetics of this compound?

- Animal Model Selection : Use rodents (e.g., Sprague-Dawley rats) for preliminary ADME studies. Administer via oral gavage or IV injection and collect plasma at timed intervals .

- Analytical Method Development : Validate an LC-MS/MS method for plasma quantification (LOQ ≤ 1 ng/mL). Use deuterated internal standards (e.g., d₃-6-Methoxychroman-4-carboxylic acid) to correct for matrix effects .

- Data Interpretation : Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis (Phoenix WinNonlin). Correlate with in vitro hepatocyte clearance data to predict human half-life .

Q. What advanced computational approaches can predict the environmental fate of this compound?

- QSAR Modeling : Use EPI Suite or TEST software to estimate biodegradation potential (e.g., BIOWIN scores) and ecotoxicity (e.g., LC50 for aquatic species) .

- Molecular Dynamics (MD) Simulations : Simulate interactions with soil organic matter (e.g., humic acids) to predict adsorption coefficients (Kd) using GROMACS .

- Life Cycle Assessment (LCA) : Model industrial-scale synthesis pathways (e.g., solvent waste generation) using SimaPro to identify sustainability bottlenecks .

Q. Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.